Cas no 476-70-0 (Boldine)

Boldine structure
Produktname:Boldine
Boldine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (+)-boldine
- boldine--chloroform
- (6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol
- BOLDINE
- 1,10-Dimethoxy-2,9-dihydroxyaporphine
- 2,9-Dihydroxy-1,10-dimethoxyaporphine
- Boldin
- Boldine chloroform
- EINECS 207-509-9
- Uniboldina
- [ "" ]
- (S)-Boldine
- (S)-(+)-Boldine
- 1,10-Dimethoxy-6a-alpha-aporphine-2,9-diol
- LZJRNLRASBVRRX-ZDUSSCGKSA-N
- 8I91GE2769
- (6AS)-5,6,6A,7-TETRAHYDRO-1,10-DIMETHOXY-6-METHYL-4H-DIBENZO(DE,G)QUINOLINE-2,9-DIOL
- NCGC00017314-01
- Boldine, analytical reference material
- SCHEMBL177550
- A872092
- (S)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol
- C09365
- HY-N6973
- Prestwick_46
- HMS2096H22
- NSC-65689
- 5,6,6a,7-Tetrahydro-1,10-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline-2,9-diol
- CHEMBL388342
- CHEBI:3148
- s9050
- BOLDINE [WHO-DD]
- 476-70-0
- 1,10-dimethoxy-6aalpha-aporphine-2,9-diol
- Boldine, analytical standard
- Q2070105
- MFCD00135040
- cid_10154
- 6a-alpha-APORPHINE-2,9-DIOL, 1,10-DIMETHOXY-
- NCGC00179547-01
- CAS-476-70-0
- BOLDINE [EP MONOGRAPH]
- 4H-Dibenzo(de,g)quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (6aS)-
- BRN 0094036
- 5-21-06-00118 (Beilstein Handbook Reference)
- 6a.alpha.-Aporphine-2,9-diol, 1,10-dimethoxy-
- 1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol, (S)-
- 1ST159059
- HMS2235B04
- NSC 65689
- NS00004847
- UNII-8I91GE2769
- 4H-Dibenzo[de,g]quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (S)-
- ex Peumus boldus
- NCGC00016454-02
- BOLDINE (EP MONOGRAPH)
- ZB1855
- cid_248507
- TNP00245
- NCGC00016454-01
- AKOS015912953
- CCG-208461
- 1,10-DIMETHOXY-6A.ALPHA.-APORPHINE-2,9-DIOL
- BPBio1_000528
- Boldine, European Pharmacopoeia (EP) Reference Standard
- 1,10-Dimethoxy-6a-.alpha.-aporphine-2,9-diol
- 2,6-dihydroxy-3,5-dimethoxyaporphine
- AC-34043
- CS-0013445
- DTXSID40883394
- 4H-Dibenzo[de,g]quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (6aS)-
- (+)-(S)-Boldine
- BSPBio_000480
- Aprophine alkaloid
- AS-17759
- SMR001233248
- 6aalpha-Aporphine-2,9-diol, 1,10-dimethoxy-
- BOLDINE [MI]
- BDBM50202318
- Prestwick3_000600
- BRD-K03440695-001-02-6
- 4H-Dibenzo(de,g)quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (S)-
- MLS002153899
- KBio3_001757
- Prestwick0_000600
- BRD-A44966919-001-09-8
- MEGxp0_001692
- NCGC00017314-03
- NCGC00178611-01
- NSC65689
- KBio2_004172
- Spectrum2_000595
- Spectrum4_001888
- SY232625
- NCGC00017314-02
- NCGC00095964-02
- AKOS015964955
- NCGC00017314-08
- DTXSID90871665
- 55056-93-4
- NCGC00095964-01
- Spectrum_001124
- SpecPlus_000519
- SDCCGMLS-0066945.P001
- SR-01000758928-5
- MLS000736729
- KBioGR_002420
- CCG-38516
- KBio1_001559
- CHEBI:95169
- NCGC00178611-02
- SPECTRUM1500862
- SPBio_000470
- KBio2_001604
- Prestwick1_000600
- CHEMBL1321247
- Spectrum3_000719
- HMS3372F12
- NCGC00017314-05
- SR-01000758928-6
- HMS1569H22
- BRD-A44966919-001-04-9
- DivK1c_006615
- Spectrum5_000516
- NCI60_019674
- 4H-Dibenzo[de,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (S)-
- 6a.alpha.-Aporphine-2, 1,10-dimethoxy-
- ACon1_002196
- HMS2270O15
- Oprea1_772115
- KBioSS_001604
- MLS000876773
- NCGC00017314-04
- SR-01000758928
- Prestwick2_000600
- SMP1_000047
- SPBio_002699
- SMR000440559
- SCHEMBL177549
- KBio2_006740
- Q27166971
- 1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol
- BSPBio_002537
- d-Boldine
- (-)-Boldine
- (9S)-4,16-dimethoxy-10-methyl-10-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2,4,6,13(17),14-hexaene-5,15-diol
- Boldine
-
- MDL: MFCD00135040
- Inchi: 1S/C19H21NO4/c1-20-5-4-10-7-15(22)19(24-3)18-12-9-16(23-2)14(21)8-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1
- InChI-Schlüssel: LZJRNLRASBVRRX-ZDUSSCGKSA-N
- Lächelt: O(C([H])([H])[H])C1=C(C([H])=C2C([H])([H])C([H])([H])N(C([H])([H])[H])[C@@]3([H])C([H])([H])C4=C([H])C(=C(C([H])=C4C1=C32)OC([H])([H])[H])O[H])O[H]
- BRN: 0094036
Berechnete Eigenschaften
- Genaue Masse: 327.147058g/mol
- Oberflächenladung: 0
- XLogP3: 2.7
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Anzahl drehbarer Bindungen: 2
- Monoisotopenmasse: 327.147058g/mol
- Monoisotopenmasse: 327.147058g/mol
- Topologische Polaroberfläche: 62.2Ų
- Schwere Atomanzahl: 24
- Komplexität: 461
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Molekulargewicht: 327.4
- Tautomerzahl: 105
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.2223 (rough estimate)
- Schmelzpunkt: 162-164 ºC
- Siedepunkt: 529.3°C at 760 mmHg
- Flammpunkt: 273.9 °C
- Brechungsindex: 1.5000 (estimate)
- PSA: 62.16000
- LogP: 2.80500
- Löslichkeit: Löslich im Ethanol, Chloroform, verdünnte Säure, leicht löslich im Wasser, Äther.
- Merck: 13,1316
Boldine Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P301+P312+P330
- Transportnummer gefährlicher Stoffe:UN 1544
- WGK Deutschland:3
- Code der Gefahrenkategorie: R22
- Sicherheitshinweise: S1; S20; S24/25; S45; S36; S26
- RTECS:CE0750000
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Speicher bei Raumtemperatur, 2-8 ℃ ist besser
- Gefahrenklasse:6.1(b)
- Verpackungsgruppe:III
- Sicherheitsbegriff:6.1(b)
- Verpackungsgruppe:III
- PackingGroup:III
- Gefährdungsgrad:6.1(b)
- Risikophrasen:R22
Boldine Zolldaten
- HS-CODE:29399990
Boldine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | B675170-2.5g |
Boldine |
476-70-0 | 2.5g |
$ 92.00 | 2023-09-08 | ||
Chengdu Biopurify Phytochemicals Ltd | BP0279-20mg |
Boldine |
476-70-0 | 98% | 20mg |
$25 | 2021-12-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5720-50 mg |
Boldine |
476-70-0 | 98.00% | 50mg |
¥1670.00 | 2022-04-26 | |
ChemScence | CS-0013445-20mg |
Boldine |
476-70-0 | 99.68% | 20mg |
$140.0 | 2022-04-27 | |
TRC | B675170-5g |
Boldine |
476-70-0 | 5g |
$ 126.00 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5720-10 mg |
Boldine |
476-70-0 | 98.00% | 10mg |
¥755.00 | 2022-04-26 | |
MedChemExpress | HY-N6973-20mg |
Boldine |
476-70-0 | 99.68% | 20mg |
¥1400 | 2022-08-31 | |
ChemFaces | CFN98718-20mg |
Boldine |
476-70-0 | >=98% | 20mg |
$80 | 2023-09-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-214617A-5g |
Boldine, |
476-70-0 | ≥95% | 5g |
¥639.00 | 2023-09-05 | |
ChemFaces | CFN98718-20mg |
Boldine |
476-70-0 | >=98% | 20mg |
$198 | 2021-07-22 |
Boldine Verwandte Literatur
-
Oscar Galarce-Bustos,Ma Teresa Fernández-Ponce,Antonio Montes,Clara Pereyra,Lourdes Casas,Casimiro Mantell,Mario Aranda Food Funct. 2020 11 4224
-
Dayana Lacerda Custódio,Valdir Florêncio da Veiga Junior RSC Adv. 2014 4 21864
-
Stephanie L. D'souza,Balaji Deshmukh,Jigna R. Bhamore,Karuna A. Rawat,Nibedita Lenka,Suresh Kumar Kailasa RSC Adv. 2016 6 12169
-
Stefan Kuhn,Simon Colreavy-Donnelly,Juliana Santana de Souza,Ricardo Moreira Borges Faraday Discuss. 2019 218 339
-
5. Biosynthesis of the alkaloid boldineShobha Tewari,Dewan S. Bhakuni,Randhir S. Kapil J. Chem. Soc. Chem. Commun. 1974 940
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- 5890-18-6(Laurolitsine)
Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:476-70-0)Boldine

Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:476-70-0)Boldine

Reinheit:99%/99%
Menge:50mg/100mg
Preis ($):244.0/395.0